molecular formula C10H20N2O2 B1344757 tert-Butyl 2-Cyclopentylhydrazinecarboxylate CAS No. 646071-31-0

tert-Butyl 2-Cyclopentylhydrazinecarboxylate

Cat. No. B1344757
Key on ui cas rn: 646071-31-0
M. Wt: 200.28 g/mol
InChI Key: JQQJGTQKMJCMGT-UHFFFAOYSA-N
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Patent
US07728029B2

Procedure details

Cyclopentanone (5.000 g, 59.44 mmol; CAS #120-92-3, purchased from Aldrich) was dissolved in hexanes (90 mL). t-Butyl carbazate (7.860 g, 59.47 mmol) was added and the mixture was heated at 65-70° C. for 1 hour. The mixture was cooled and concentrated in vacuo. The residue was taken up in isopropanol (25 mL)-ether (25 mL)-hexanes (50 mL) and chilled. The crystalline material was collected by filtration to give N′-cyclopentyl-hydrazinecarboxylic acid tert-butyl ester (5.51 g; 47%). A second crop (2.62 g, 22%) was collected from the mother liquor.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
7.86 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[C:7]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])(=[O:10])[NH:8][NH2:9]>>[C:12]([O:11][C:7]([NH:8][NH:9][CH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:10])([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
hexanes
Quantity
90 mL
Type
solvent
Smiles
Step Two
Name
Quantity
7.86 g
Type
reactant
Smiles
C(NN)(=O)OC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
67.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
chilled
FILTRATION
Type
FILTRATION
Details
The crystalline material was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NNC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.51 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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